Homophthalic anhydride

描述

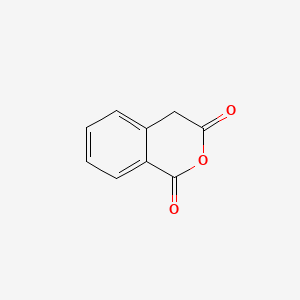

Structure

3D Structure

属性

IUPAC Name |

4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHSBAVQPIRVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220569 | |

| Record name | Homophthalic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-59-3 | |

| Record name | Homophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homophthalic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isochromandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isochromandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homophthalic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoglutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOPHTHALIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ8M2RM8MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Homophthalic Anhydride from Homophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of homophthalic anhydride (B1165640) from homophthalic acid. The primary focus of this document is the established and reliable method of dehydrative cyclization using acetic anhydride. This guide includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Homophthalic anhydride is a valuable intermediate in organic synthesis, serving as a precursor for a variety of heterocyclic compounds, including isocoumarins and tetrahydroisoquinolones, which are of significant interest in medicinal chemistry and drug development.[1][2] The synthesis of this compound is most commonly achieved through the dehydration of homophthalic acid. Several methods exist for this transformation, such as heating the acid alone or refluxing with acetyl chloride; however, the use of acetic anhydride as a dehydrating agent is a widely adopted and effective procedure.[3]

Reaction and Mechanism

The synthesis of this compound from homophthalic acid is a dehydration reaction that results in the formation of a cyclic anhydride. The reaction is typically facilitated by heating the dicarboxylic acid with a dehydrating agent. In the featured method, acetic anhydride serves as both the solvent and the dehydrating agent. The mechanism involves the acylation of one of the carboxylic acid groups by acetic anhydride, forming a mixed anhydride intermediate. Subsequent intramolecular nucleophilic attack by the second carboxylic acid group leads to the formation of the stable five-membered this compound ring and acetic acid as a byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from homophthalic acid using acetic anhydride as the dehydrating agent.[3]

| Parameter | Value |

| Reactants | |

| Homophthalic Acid | 60 g (0.33 mole) |

| Acetic Anhydride | 33.7 g (31 ml, 0.33 mole) |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Product Information | |

| Yield | 46–47.5 g (85–88%) |

| Melting Point | 140–141°C |

Experimental Protocol

This protocol is a modification of the procedure described by Meyer and Vittenet and Whitmore and Cooney, as cited in Organic Syntheses.[3]

Materials:

-

Dry homophthalic acid (60 g, 0.33 mole)

-

Acetic anhydride (33.7 g, 31 ml, 0.33 mole)

-

Glacial acetic acid (for washing)

-

200-ml round-bottomed flask

-

Reflux condenser

-

Büchner funnel

-

Suction flask

-

Porous plate

Procedure:

-

A mixture of 60 g (0.33 mole) of dry homophthalic acid and 33.7 g (31 ml, 0.33 mole) of acetic anhydride is placed in a 200-ml round-bottomed flask fitted with a reflux condenser.

-

The mixture is refluxed for 2 hours.

-

After the reflux period, the mixture is cooled to approximately 10°C for 30 minutes to allow for the crystallization of the product.

-

The solid this compound is collected on a Büchner funnel with the aid of suction.

-

The collected solid is washed with 10 ml of glacial acetic acid and pressed to remove as much of the solvent as possible by suction.

-

The product is then spread out on a porous plate for several hours to dry completely. Some loss may occur due to sublimation if dried in an oven.[3]

-

The resulting white crystals of this compound have a melting point of 140–141°C.[3] A lower melting point may indicate the presence of residual acetic acid.[3]

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of this compound from homophthalic acid.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a standard and reliable method for the synthesis of this compound. For researchers and professionals in drug development, this foundational reaction is a key step in the creation of more complex and potentially therapeutic molecules.

References

Unraveling the Dimerization of Homophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Homophthalic anhydride (B1165640), a versatile cyclic anhydride, undergoes a fascinating base-catalyzed dimerization, leading to a cascade of structurally diverse isocoumarin (B1212949) derivatives. The course of this reaction is highly dependent on the reaction conditions, particularly the choice of base and temperature, offering a pathway to selectively synthesize various dimeric products. This technical guide provides an in-depth exploration of the core mechanism of homophthalic anhydride dimerization, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Mechanism: A Stepwise Journey from Monomer to Dimer

The dimerization of this compound is initiated by a base, which abstracts an acidic α-proton from the methylene (B1212753) group to form a reactive enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. This initial C-C bond formation leads to a transient (3-4')-C-acyl dimer. From this key intermediate, the reaction can proceed through several pathways, dictated by the reaction conditions, to yield a series of distinct dimeric products.

The reaction sequence can be summarized as follows:

-

Enolate Formation: A base abstracts a proton from the α-carbon of this compound.

-

Nucleophilic Attack: The resulting enolate attacks a second molecule of this compound.

-

Intermediate Formation and Cyclization: The initial adduct undergoes a series of intramolecular cyclizations and rearrangements.

-

Product Formation: Depending on the base and temperature, different stable dimeric products are formed, including diastereomeric bis(lactones), a carboxylic acid derivative, and a final decarboxylated isocoumarin.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the dimerization process under different catalytic conditions.

Caption: General overview of the base-catalyzed dimerization of this compound.

Caption: Key intermediates and products in this compound dimerization.

Quantitative Data Summary

The product distribution of the dimerization of this compound is highly sensitive to the base catalyst, solvent, temperature, and reaction time. The following table summarizes the quantitative data reported in the literature for different reaction conditions.

| Base | Solvent | Temperature (°C) | Time | Products | Yield/Ratio | Reference |

| Pyridine (B92270) | Pyridine | Reflux | 1 h | 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid | Major Product | Bogdanov et al. |

| Pyridine | Pyridine | Reflux | 3 h | 3-(2-Carboxybenzyl)isocoumarin | Major Product | Bogdanov et al. |

| Triethylamine | - | -15 | - | Diastereomeric bis(lactones) | - | Schnekenburger & Kaiser |

| N-Methylimidazole (2 equiv) | CD₂Cl₂ | 23 | 40 min | Bis(lactone) 8 : Bis(lactone) 7 | ~4 : 1 (molar ratio) | Hong et al. |

| N-Methylimidazole (2 equiv) | CD₂Cl₂ | 23 | 24 h | 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid | Major Product | Hong et al. |

Detailed Experimental Protocols

The following protocols are based on procedures described in the literature and provide a starting point for the synthesis of the various dimeric products of this compound.

Protocol 1: Synthesis of 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic Acid and 3-(2-Carboxybenzyl)isocoumarin (Base: Pyridine)

This procedure is adapted from the work of Bogdanov et al.

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Water

Procedure:

-

A solution of this compound in anhydrous pyridine is heated at reflux.

-

To obtain 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid as the major product, the reaction is maintained at reflux for 1 hour.[1]

-

To obtain 3-(2-Carboxybenzyl)isocoumarin as the major product, the reaction is maintained at reflux for 3 hours.[1]

-

After the specified time, the reaction mixture is cooled to room temperature.

-

The pyridine is removed under reduced pressure.

-

The residue is acidified with concentrated hydrochloric acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Protocol 2: Synthesis of Diastereomeric Bis(lactones) (Base: Triethylamine)

This procedure is based on the work of Schnekenburger and Kaiser.

Materials:

-

This compound

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Dilute acid (e.g., 1 M HCl) for quenching

Procedure:

-

This compound is dissolved in an anhydrous solvent and cooled to -15 °C in an appropriate cooling bath.

-

Triethylamine is added dropwise to the cooled solution with stirring.

-

The reaction mixture is stirred at -15 °C for a specified period (monitoring by TLC is recommended).

-

The reaction is quenched by the addition of cold, dilute acid.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of the diastereomeric bis(lactones).

-

The diastereomers can be separated by fractional crystallization or column chromatography.

Protocol 3: Dimerization using N-Methylimidazole (NMR Scale)

This procedure is based on the NMR monitoring experiment described by Hong et al.

Materials:

-

This compound (1 equivalent)

-

N-Methylimidazole (2 equivalents)

-

Dichloromethane-d₂ (CD₂Cl₂)

Procedure:

-

In an NMR tube, dissolve this compound in dichloromethane-d₂.

-

Add N-methylimidazole to the solution.

-

Monitor the reaction progress by ¹H NMR spectroscopy at 23 °C.

-

After 40 minutes, the molar ratio of the diastereomeric bis(lactones) (isomer 8 to isomer 7) is approximately 4:1.[1]

-

After 24 hours, the major product observed is 3-(2-carboxybenzyl)isocoumarin-4-carboxylic acid.[1]

Conclusion

The base-catalyzed dimerization of this compound is a versatile reaction that provides access to a range of isocoumarin derivatives. By carefully selecting the base, temperature, and reaction time, researchers can selectively synthesize different dimeric products. The mechanistic insights and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the exploration and utilization of these intriguing molecular scaffolds. Further investigation into the substrate scope and optimization of reaction conditions may lead to the discovery of novel derivatives with potential biological activities.

References

physical and chemical properties of homophthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of homophthalic anhydride (B1165640), a versatile reagent in organic synthesis. The document details its key characteristics, reactivity, and applications, with a focus on its utility in the synthesis of heterocyclic compounds relevant to drug discovery and development.

Physical and Chemical Properties

Homophthalic anhydride is a white to light yellow crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | [1][3] |

| Melting Point | 140-142 °C | [4] |

| Boiling Point | 161 °C at 1.5 mmHg | [4] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethyl acetate (B1210297); decomposes in water. | [2][4] |

| CAS Number | 703-59-3 | [3] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Spectral data are available and can be found in various chemical databases.[5]

-

IR Spectroscopy: Infrared spectra show characteristic peaks for the anhydride functional group.[1]

Chemical Reactivity and Synthetic Applications

This compound is a reactive cyclic anhydride that serves as a valuable building block for a variety of heterocyclic structures. Its reactivity is centered around the anhydride functionality and the acidic benzylic protons.

Synthesis of this compound

This compound is typically synthesized from its corresponding diacid, homophthalic acid, through dehydration. A common laboratory-scale procedure involves refluxing homophthalic acid with a dehydrating agent such as acetic anhydride.[6]

Reactions with Nucleophiles

Like other anhydrides, this compound readily reacts with nucleophiles.

-

Hydrolysis: It hydrolyzes in the presence of water to form homophthalic acid.[2]

-

Amidation: Reaction with primary amines leads to the formation of the corresponding amides.[7]

-

Esterification: Alcohols react with this compound to yield monoesters of homophthalic acid.[8]

The Castagnoli-Cushman Reaction: Synthesis of Tetrahydroisoquinolones

A cornerstone of this compound's utility in medicinal chemistry is its participation in the Castagnoli-Cushman reaction. This multicomponent reaction, typically involving an imine and the anhydride, provides a powerful and atom-economical route to densely substituted tetrahydroisoquinolone (THIQ) scaffolds.[9][10][11][12] These THIQ derivatives are of significant interest due to their diverse biological activities, including potential as neuroprotective, antidiabetic, and anticancer agents.[10][13]

Synthesis of Isocoumarins

This compound is also a key precursor for the synthesis of isocoumarins, another class of heterocyclic compounds with notable biological activities.[14][15] Various synthetic strategies exist, often involving condensation reactions with different partners.

Experimental Protocols

Synthesis of this compound from Homophthalic Acid[6]

Materials:

-

Dry homophthalic acid (60 g, 0.33 mole)

-

Acetic anhydride (33.7 g, 31 ml, 0.33 mole)

-

200-ml round-bottomed flask

-

Reflux condenser

-

Büchner funnel

-

Glacial acetic acid (for washing)

Procedure:

-

A mixture of dry homophthalic acid and acetic anhydride is placed in a 200-ml round-bottomed flask fitted with a reflux condenser.

-

The mixture is refluxed for 2 hours.

-

After reflux, the mixture is cooled to approximately 10 °C for 30 minutes.

-

The solid anhydride that crystallizes out is collected on a Büchner funnel with suction.

-

The collected solid is washed with 10 ml of glacial acetic acid.

-

The product is pressed to remove as much solvent as possible and then spread on a porous plate to dry.

General Procedure for the Castagnoli-Cushman Reaction[9]

Materials:

-

Corresponding imine (0.100 mmol, 1.0 eq.)

-

This compound (24.3 mg, 0.150 mmol, 1.5 eq.)

-

Trifluoroethanol (TFE) (3 mL)

-

Round-bottom flask

-

Argon atmosphere

Procedure:

-

A round-bottom flask is charged with the imine in TFE under an argon atmosphere.

-

The solution is cooled to -40 °C.

-

This compound is added to the cooled solution.

-

The reaction mixture is stirred at -40 °C until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

-

The mixture is concentrated in vacuo.

-

The residue is purified by preparative TLC to afford the pure tetrahydroisoquinolone product.

Three-Component Synthesis of Tetrahydroisoquinolonic Acids[10]

Materials:

-

This compound (162 mg, 1.0 mmol)

-

Corresponding aldehyde or ketone (1.0 mmol)

-

Ammonium (B1175870) acetate (154 mg, 2.0 mmol)

-

Acetonitrile (B52724) (5 mL)

-

Screw-cap vial

-

Chloroform

-

Saturated sodium bicarbonate solution

Procedure:

-

A mixture of this compound, the carbonyl compound, and ammonium acetate in acetonitrile is heated at 80 °C in a screw-cap vial for 16 hours.

-

The solvent is then evaporated under reduced pressure.

-

Chloroform (5 mL) and saturated sodium bicarbonate solution (5 mL) are added to the residue.

-

The mixture is shaken until gas evolution ceases.

-

The aqueous layer is separated, and the organic phase is extracted with saturated sodium bicarbonate solution (3 x 5 mL).

-

The combined aqueous layers are acidified with concentrated HCl, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and dried.

Synthetic Workflows

The following diagrams illustrate the central role of this compound in the synthesis of key heterocyclic scaffolds relevant to drug discovery.

References

- 1. This compound | C9H6O3 | CID 12801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 703-59-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS#: 703-59-3 [m.chemicalbook.com]

- 5. This compound(703-59-3) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with this compound - ProQuest [proquest.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. mdpi.com [mdpi.com]

- 12. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

Homophthalic Anhydride: A Technical Guide for Researchers

Introduction

Homophthalic anhydride (B1165640), a cyclic dicarboxylic anhydride, serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique structural features and reactivity make it a valuable building block in medicinal chemistry, polymer science, and the development of fine chemicals. This technical guide provides an in-depth overview of homophthalic anhydride, including its chemical identity, physical properties, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is crucial in research and development. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound to facilitate its precise identification in literature and databases.

| Identifier | Value |

| CAS Number | 703-59-3[1][2][3][4][5] |

| Molecular Formula | C₉H₆O₃[1][2][3] |

| Molecular Weight | 162.14 g/mol [2][3][6] |

| InChI | InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2[1][2][6] |

| InChIKey | AKHSBAVQPIRVAG-UHFFFAOYSA-N[1][2][6] |

| Canonical SMILES | O=C1OC(=O)Cc2ccccc12[4] |

This compound is known by a variety of synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material procurement.

| Synonym |

| 1,3-Isochromandione[1][3][4] |

| 1H-2-Benzopyran-1,3(4H)-dione[1][4][6] |

| o-Carboxyphenylacetic acid cyclic anhydride[1] |

| Homophthalic acid anhydride[1][4] |

| Benzoglutaric Anhydride[1] |

| Isochroman-1,3-dione[1][2] |

| 2-Carboxyphenylacetic anhydride[1] |

| 1H-isochromene-1,3(4H)-dione[1] |

| 3,4-Dihydro-1H-2-benzopyran-1,3-dione[1] |

| o-Toluic acid, α-carboxy-, cyclic anhydride[1][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key physical and chemical properties.

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid/powder[1] | Visual Inspection |

| Melting Point | 140-142 °C[2][7] | Experimental |

| Boiling Point | 161 °C at 1.5 mmHg[2][7] | Experimental |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethyl acetate; Decomposes in water.[1][2] | Experimental |

| Sensitivity | Moisture Sensitive[2] | Experimental |

| Storage Temperature | 2-8°C[2] | Recommendation |

| logP (Octanol/Water Partition Coefficient) | 0.926 | Crippen Calculated Property[6] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding dicarboxylic acid, homophthalic acid, through a dehydration reaction. Several methods have been reported, with the use of acetic anhydride being a common and efficient approach.

Synthesis of this compound from Homophthalic Acid

This protocol is a modification of a procedure described in Organic Syntheses.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Homophthalic acid (dry)

-

Acetic anhydride

-

Glacial acetic acid (for washing)

-

200-mL round-bottomed flask

-

Reflux condenser

-

Büchner funnel

-

Suction flask

Procedure:

-

A mixture of 60 g (0.33 mole) of dry homophthalic acid and 33.7 g (31 mL, 0.33 mole) of acetic anhydride is placed in a 200-mL round-bottomed flask fitted with a reflux condenser.[8]

-

The mixture is refluxed for 2 hours.[8]

-

After the reflux period, the mixture is cooled to approximately 10°C for 30 minutes to allow for the crystallization of the product.[8]

-

The solid anhydride is collected on a Büchner funnel with the aid of suction.[8]

-

The collected solid is washed with 10 mL of glacial acetic acid and pressed to remove as much of the solvent as possible by suction.[8]

-

The resulting this compound is then dried. Drying in an oven should be done with caution as the anhydride can sublime.[8]

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest.

The Castagnoli-Cushman Reaction

This compound is a key reactant in the Castagnoli-Cushman reaction (CCR), a multicomponent reaction that provides access to tetrahydroisoquinolone (THIQ) derivatives.[9] The THIQ scaffold is present in a variety of biologically active molecules.[9]

Reaction Workflow:

Caption: Castagnoli-Cushman Reaction Workflow.

The reaction of this compound with an imine (which can be pre-formed or generated in situ from an amine and an aldehyde) leads to the formation of densely substituted tetrahydroisoquinolonic acids.[9] This reaction is notable for its ability to generate molecular complexity in a single step and often proceeds with high diastereoselectivity.[9] The products of this reaction are of significant interest in drug discovery, with reported activities including adrenocorticotropic hormone receptor modulation and apoptosis regulation.[9]

Synthesis of Isocoumarins

Homophthalic anhydrides are also precursors to isocoumarin (B1212949) derivatives, another class of compounds with important biological activities.[10] Various synthetic methodologies have been developed to convert homophthalic anhydrides into isocoumarins, including Perkin condensation with aromatic aldehydes.[10]

Other Applications

Beyond these specific reactions, this compound is used in the synthesis of:

-

Polymers: It can be used in the production of epoxy resins and as a hardener in coatings and adhesives.[1]

-

Dyes and Fine Chemicals: It serves as an intermediate in the manufacture of various dyes and specialty chemicals.[1]

-

Agrochemicals: It is employed in the synthesis of intermediates for herbicides and pesticides.[11]

Safety and Handling

This compound is irritating to the skin, eyes, and respiratory system.[1] It is also moisture-sensitive and will hydrolyze back to homophthalic acid in the presence of water.[1][2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from moisture.[2]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS and follow established laboratory safety protocols.

References

- 1. CAS 703-59-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 703-59-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 703-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. This compound (CAS 703-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound CAS#: 703-59-3 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 11. This compound | 703-59-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

A Technical Deep Dive: Unraveling the Core Differences Between Homophthalic Anhydride and Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, cyclic anhydrides serve as versatile building blocks, pivotal in the construction of complex molecular architectures. Among these, homophthalic anhydride (B1165640) and phthalic anhydride are two aromatic anhydrides that, while structurally similar, exhibit distinct reactivity and find application in divergent synthetic pathways, particularly within the realm of drug discovery and materials science. This technical guide provides an in-depth exploration of the key differences between these two compounds, offering a comparative analysis of their structure, properties, reactivity, and applications.

Structural and Physical Distinctions: A Comparative Overview

The fundamental difference between homophthalic anhydride and phthalic anhydride lies in their carbon skeletons. Phthalic anhydride is the anhydride of phthalic acid, featuring a five-membered anhydride ring fused directly to a benzene (B151609) ring. In contrast, this compound, the anhydride of homophthalic acid, possesses a six-membered anhydride ring fused to a benzene ring, incorporating an additional methylene (B1212753) (-CH2-) group. This seemingly minor structural variance has profound implications for the molecule's conformation, sterics, and electronic properties, which in turn govern its chemical behavior.

dot graph Phthalic_Anhydride_Structure { graph [label="Chemical Structure of Phthalic Anhydride", labelloc=t, fontsize=12, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} caption: "Chemical Structure of Phthalic Anhydride"

dot graph Homophthalic_Anhydride_Structure { graph [label="Chemical Structure of this compound", labelloc=t, fontsize=12, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} caption: "Chemical Structure of this compound"

These structural nuances are reflected in their physical properties, as summarized in the table below.

| Property | Phthalic Anhydride | This compound |

| Molecular Formula | C₈H₄O₃[1][2] | C₉H₆O₃[3][4] |

| Molar Mass | 148.12 g/mol [1][2] | 162.14 g/mol [4][5] |

| Appearance | White crystalline solid or flakes[1][6] | White to light yellow crystalline solid[3] |

| Melting Point | 131.6 °C[1] | 140-142 °C[7] |

| Boiling Point | 284.5 °C (sublimes)[1][8] | 161 °C at 1.5 mmHg[7] |

| Solubility in Water | 0.62 g/100 mL (20 °C), reacts slowly[1] | Decomposes in water[7] |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, pyridine[1][9] | Soluble in acetone, ethyl acetate[3] |

Synthesis and Manufacturing Processes

The industrial production of phthalic anhydride and the laboratory-scale synthesis of this compound employ distinct methodologies, reflecting their different starting materials and scales of production.

Phthalic Anhydride Synthesis

The commercial synthesis of phthalic anhydride is a large-scale industrial process, with two primary routes:

-

Oxidation of o-xylene (B151617): This is the more modern and economically favorable method. It involves the vapor-phase catalytic oxidation of o-xylene with air at high temperatures (320–400 °C) over a vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) catalyst.[1][10]

-

Oxidation of Naphthalene: This older method involves the catalytic oxidation of naphthalene, also using a vanadium pentoxide catalyst.[11]

This compound Synthesis

This compound is typically prepared on a laboratory scale from its corresponding dicarboxylic acid, homophthalic acid. A common and effective method involves the dehydration of homophthalic acid using a dehydrating agent like acetic anhydride.[12]

A Tale of Two Reactivities: Electronic and Steric Effects at Play

The divergence in the chemical reactivity of homophthalic and phthalic anhydride is a direct consequence of their structural differences. Both molecules are susceptible to nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. However, the rate and regioselectivity of this attack are influenced by electronic and steric factors.

Phthalic Anhydride: The two carbonyl groups in phthalic anhydride are electronically equivalent due to the molecule's symmetry. The five-membered ring is planar and strained, which enhances the electrophilicity of the carbonyl carbons, making it highly reactive towards nucleophiles. Kinetic studies on the reaction of phthalic anhydride with aniline (B41778) in glacial acetic acid have shown apparent second-order rate constants (k_app) ranging from 6.30 to 7.56 M⁻¹s⁻¹ between 30 and 50 °C.[3][12]

This compound: The presence of the methylene group in this compound introduces several key differences:

-

Non-equivalent Carbonyls: The two carbonyl groups are no longer electronically equivalent. The carbonyl group adjacent to the benzene ring is part of an acyl group, while the other is adjacent to the CH₂ group. Nucleophilic attack can occur at either carbonyl, leading to different regioisomeric products.

-

Reduced Ring Strain: The six-membered ring of this compound is less strained than the five-membered ring of phthalic anhydride. This reduced ring strain generally translates to a lower intrinsic reactivity compared to phthalic anhydride.

-

Acidity of the Methylene Protons: The protons on the methylene group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, participating in a variety of condensation reactions. This property is a cornerstone of this compound's utility in synthesis and is a feature absent in phthalic anhydride.

While direct quantitative kinetic comparisons are scarce in the literature, the structural and electronic differences suggest that phthalic anhydride is generally more reactive towards simple nucleophilic acyl substitution due to its higher ring strain. However, the unique reactivity of the methylene group in this compound opens up a wider range of synthetic possibilities, particularly in multicomponent reactions.

Applications in Drug Development and Beyond

The distinct reactivities of homophthalic and phthalic anhydride lead to their use in the synthesis of different classes of compounds, with significant implications for drug development.

This compound: A Gateway to Isoquinolones and Related Alkaloids

This compound is a key precursor in the synthesis of isoquinoline (B145761) and isoquinolone scaffolds, which are present in a vast array of biologically active natural products and synthetic drugs.[13] A prominent example is the Castagnoli-Cushman reaction , a three-component reaction involving this compound, an amine, and an aldehyde or ketone to produce substituted isoquinolones.[5] These structures are core components of various isoquinoline alkaloids with diverse pharmacological activities, including anticancer and antimicrobial properties.

Phthalic Anhydride: A Versatile Reagent and Protecting Group

Phthalic anhydride's high reactivity makes it a valuable reagent for a multitude of transformations. Its primary application is in the large-scale production of phthalate (B1215562) esters, which are widely used as plasticizers.[3] In the context of drug development and fine chemical synthesis, phthalic anhydride is utilized for:

-

Dye Synthesis: It is a precursor to many phthalein and rhodamine dyes.[14]

-

Protecting Group: The phthaloyl group, introduced via phthalic anhydride, is a common protecting group for primary amines in peptide synthesis and other organic transformations.[12] It is stable under many reaction conditions and can be selectively removed.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): Phthalic anhydride is a starting material or intermediate in the synthesis of various pharmaceuticals.

Experimental Protocols: A Practical Guide

For the benefit of researchers, detailed and reliable experimental procedures are crucial. Below are representative protocols for the synthesis of both anhydrides.

Synthesis of this compound from Homophthalic Acid

Materials:

-

Homophthalic acid (60 g, 0.33 mol)

-

Acetic anhydride (33.7 g, 31 mL, 0.33 mol)

-

Glacial acetic acid (for washing)

Procedure:

-

A mixture of dry homophthalic acid and acetic anhydride is placed in a 200-mL round-bottomed flask fitted with a reflux condenser.

-

The mixture is refluxed for 2 hours.

-

The reaction mixture is then cooled to approximately 10 °C for 30 minutes.

-

The solid this compound that precipitates is collected by suction filtration on a Büchner funnel.

-

The collected solid is washed with 10 mL of glacial acetic acid.

-

The product is pressed to remove as much solvent as possible and then dried. The yield is typically 45-47 g (83-87%), with a melting point of 140-141 °C.[1]

Laboratory-Scale Synthesis of Phthalic Anhydride via Dehydration of Phthalic Acid

While industrial production relies on oxidation, a laboratory-scale synthesis can be achieved through the dehydration of phthalic acid.

Materials:

-

Phthalic acid

-

High-boiling point, inert solvent (e.g., o-dichlorobenzene)

Procedure:

-

Phthalic acid is suspended in a high-boiling point, inert solvent.

-

The mixture is heated to a temperature above 180 °C.

-

Water is removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.

-

Upon cooling, phthalic anhydride crystallizes from the solution and can be collected by filtration.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimerization and comments on the reactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Phthalimides [organic-chemistry.org]

- 10. Page loading... [guidechem.com]

- 11. Dimerization and comments on the reactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

- 13. researchgate.net [researchgate.net]

- 14. Phthalic anhydride: Significance and symbolism [wisdomlib.org]

A Technical Guide to the Solubility of Homophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of homophthalic anhydride (B1165640) in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information, outlines a detailed experimental protocol for determining solubility, and presents a framework for how such data should be presented. This guide is intended to be a valuable resource for researchers and professionals working with homophthalic anhydride in various applications, including synthesis, purification, and formulation development.

Introduction to this compound

This compound (1,3-isobenzofurandione, CAS No. 703-59-3) is a cyclic dicarboxylic anhydride. It appears as a white to light yellow crystalline solid and serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] Understanding its solubility in different organic solvents is crucial for its effective use in chemical reactions, purification processes such as recrystallization, and the formulation of drug products.

Qualitative Solubility Profile

Published literature indicates that this compound exhibits solubility in a range of common organic solvents. It is reported to be soluble in acetone (B3395972) and ethyl acetate.[1] Conversely, it is known to decompose in water.[2] Some studies have noted its low solubility in acetonitrile, which can be a limiting factor in certain chemical reactions.[3] Observations from synthetic procedures also suggest some degree of solubility in dichloromethane (B109758) and toluene, as these solvents have been used in reactions where the solubility of related compounds was a concern.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures. For the benefit of researchers, the following table illustrates how such data, once determined experimentally, should be structured for clarity and comparative analysis.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available |

| 40 | Data not available | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of this compound solubility in organic solvents, primarily based on the gravimetric method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or shaker

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for solvent evaporation

-

Vacuum oven or desiccator

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed, dry glass vial. Record the exact weight of the vial with the solution.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely.

-

Final Weighing: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formulas:

-

Mass of dissolved this compound = (Weight of vial + residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, which can be represented by the following logical relationship:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is paramount. The polar nature of the anhydride group in this compound suggests higher solubility in polar aprotic solvents like acetone and ethyl acetate.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is an important consideration for processes like recrystallization.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will affect its dissolution.

Conclusion

References

- 1. CAS 703-59-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 703-59-3 [m.chemicalbook.com]

- 3. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Homophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for homophthalic anhydride (B1165640) (CAS No: 703-59-3), a valuable building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for homophthalic anhydride. Where specific experimental data is not publicly available, typical ranges for the relevant functional groups are provided for reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-8.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.0 | Singlet | 2H | Benzylic protons (-CH₂-) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is based on typical values for aromatic and benzylic protons adjacent to carbonyl groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | Carbonyl carbons (C=O) of the anhydride |

| ~120-140 | Aromatic carbons (C₆H₄) |

| ~30-40 | Benzylic carbon (-CH₂-) |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 - 1800 | Strong | Asymmetric C=O stretching of cyclic anhydride |

| ~1780 - 1750 | Strong | Symmetric C=O stretching of cyclic anhydride |

| ~1600, ~1480 | Medium-Weak | C=C stretching of the aromatic ring |

| ~1300 - 1200 | Strong | C-O-C stretching of the anhydride |

| ~900 - 690 | Medium-Strong | Out-of-plane C-H bending of the aromatic ring |

Note: The presence of two distinct carbonyl stretching bands is characteristic of an anhydride functional group.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162 | [M]⁺ | Molecular ion |

| 118 | High | [M - CO₂]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of CO₂ and the formation of stable aromatic fragments. The data for the top three peaks is sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are ionized, most commonly by Electron Ionization (EI). In EI, a high-energy electron beam (typically 70 eV) bombards the sample molecules, leading to the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Homophthalic Anhydride Derivatives

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of homophthalic anhydride (B1165640) derivatives has been developed for researchers, scientists, and drug development professionals. This whitepaper delivers a detailed examination of the molecular architecture of these compounds, supported by summarized crystallographic data, explicit experimental protocols, and logical workflow visualizations.

Homophthalic anhydride and its derivatives are versatile building blocks in organic synthesis, leading to a diverse range of heterocyclic compounds with significant biological activities. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutic agents. This guide offers a consolidated resource of crystallographic data and synthetic methodologies to aid in these endeavors.

Crystallographic Data of a Representative this compound Derivative

The crystal structure of a representative aryl-substituted this compound derivative, compound 9a ((±)-(3S,4R)-4-(4-chlorophenyl)-1-oxo-3-phenyl-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid), has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1. This data provides a quantitative description of the unit cell, symmetry, and atomic arrangement within the crystal lattice.

Table 1: Crystallographic Data for Compound 9a

| Parameter | Value |

| CCDC Deposition No. | 916667 |

| Empirical Formula | C_29 H_22 Cl N O_3 |

| Formula Weight | 479.93 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2_1/c |

| Unit cell dimensions | |

| a | 14.133(3) Å |

| b | 10.122(2) Å |

| c | 17.155(3) Å |

| α | 90° |

| β | 100.58(3)° |

| γ | 90° |

| Volume | 2410.1(8) Å^3 |

| Z | 4 |

| Density (calculated) | 1.322 Mg/m^3 |

| Absorption Coefficient | 0.183 mm^-1 |

| F(000) | 1000 |

| Data collection | |

| Theta range for data collection | 2.14 to 25.99° |

| Index ranges | -17<=h<=17, -12<=k<=12, -20<=l<=20 |

| Reflections collected | 22176 |

| Independent reflections | 4710 [R(int) = 0.0449] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F^2 |

| Data / restraints / parameters | 4710 / 0 / 316 |

| Goodness-of-fit on F^2 | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0496, wR2 = 0.1264 |

| R indices (all data) | R1 = 0.0673, wR2 = 0.1396 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives, as well as the procedure for single-crystal X-ray diffraction, are provided below.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the dehydration of homophthalic acid.

Materials:

-

Homophthalic acid

-

Acetic anhydride

Procedure:

-

A mixture of homophthalic acid and acetic anhydride is heated under reflux.

-

The reaction progress is monitored until the formation of a clear solution.

-

Upon cooling, the this compound crystallizes out of the solution.

-

The crystals are collected by filtration, washed with a cold solvent (e.g., a mixture of ether and petroleum ether), and dried under vacuum.

Synthesis of Aryl-Substituted this compound Derivatives

The synthesis of substituted homophthalic anhydrides typically begins with the preparation of the corresponding substituted homophthalic acids, followed by cyclodehydration.

General Procedure for Substituted Homophthalic Acids:

-

Substituted 2-indanones are oxidized using an oxidizing agent such as potassium permanganate (B83412) or chromic acid in an appropriate solvent.

-

The reaction mixture is worked up to isolate the crude dicarboxylic acid.

-

Purification is achieved by recrystallization.

Cyclodehydration to the Anhydride:

-

The substituted homophthalic acid is treated with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride.

-

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or toluene.

-

The resulting this compound derivative is often used in the next synthetic step without further purification.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystallization: Single crystals of the compound suitable for X-ray analysis are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.

-

Data Collection: A selected crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a suitable radiation source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares procedures. All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizing the Workflow

To provide a clear overview of the process from synthesis to structural analysis, the following diagram illustrates the experimental workflow.

Theoretical and Computational Perspectives on Homophthalic Anhydride: A Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the theoretical and computational studies of homophthalic anhydride (B1165640), a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the molecule's synthesis, reactivity, and computational characterization, alongside its applications in the development of novel therapeutics.

Introduction

Homophthalic anhydride (isochroman-1,3-dione) is a cyclic anhydride that serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its reactivity, particularly the acidity of its methylene (B1212753) protons, makes it a valuable reagent in multicomponent reactions for generating molecular complexity. Notably, it is a cornerstone in the Castagnoli-Cushman reaction for the diastereoselective synthesis of tetrahydroisoquinolone scaffolds, which are prevalent in numerous biologically active molecules. Understanding the structural and electronic properties of this compound through theoretical and computational methods is crucial for predicting its reactivity, optimizing reaction conditions, and designing novel derivatives with desired pharmacological profiles.

Synthesis of this compound

This compound is typically synthesized from homophthalic acid through dehydration. Several methods have been reported for this conversion.

Experimental Protocol: Dehydration of Homophthalic Acid

A common and effective method involves the use of a dehydrating agent such as acetic anhydride.[1]

Procedure:

-

A mixture of dry homophthalic acid and acetic anhydride (in approximately equimolar amounts) is placed in a round-bottomed flask equipped with a reflux condenser.[1]

-

The mixture is refluxed for a period of 2 hours.[1]

-

Upon cooling, typically to around 10°C for 30 minutes, the this compound crystallizes out of the solution.[1]

-

The solid product is collected by suction filtration, washed with a small amount of glacial acetic acid, and dried to remove any remaining solvent.[1]

A visual representation of this synthetic workflow is provided below.

Key Reactions of this compound

This compound participates in several important chemical transformations, primarily driven by the reactivity of its anhydride moiety and the acidic methylene protons.

Dimerization

Under basic conditions, this compound can undergo self-condensation to form various dimeric products. The reaction pathway is sensitive to the reaction conditions, such as the base used and the temperature.[2] For instance, treatment with a base like N-methylimidazole (NMI) can lead to the sequential formation of a (3-4')-C-acyl dimer, diastereomeric bis-lactones, and ultimately 3-(2-carboxybenzyl)isocoumarin.[2]

Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a powerful [4+2]-type cyclocondensation between a cyclic anhydride and an imine to produce a lactam. This compound is a highly reactive partner in this reaction, leading to the formation of tetrahydroisoquinolone carboxylic acids.[3][4] This reaction is of significant interest in medicinal chemistry for the synthesis of diverse compound libraries for drug discovery.[3]

General Experimental Protocol:

-

The homophthalic acid is first converted to this compound, often in situ, using a dehydrating agent like acetic anhydride.[4]

-

The imine, which can be pre-formed or generated in situ from an aldehyde and an amine, is then added to the reaction mixture containing the this compound.

-

The reaction is typically carried out in a suitable solvent, and the conditions (temperature, catalyst) can be varied to control the diastereoselectivity of the product.[5]

Theoretical and Computational Studies

While dedicated computational studies focused solely on the isolated this compound molecule are limited in the literature, its reactivity has been investigated within the context of reaction mechanisms. Furthermore, computational methodologies applied to analogous cyclic anhydrides provide a robust framework for understanding its electronic structure and properties.

Computational Methodology

A typical computational workflow to study this compound would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its interaction with other reagents.

-

-

Reaction Mechanism Studies: For reactions such as dimerization or the Castagnoli-Cushman reaction, transition state theory can be employed to calculate the activation energies and elucidate the reaction pathways.

Predicted Molecular Properties (Qualitative)

Based on studies of similar cyclic anhydrides, the following properties can be anticipated for this compound:

-

Optimized Geometry: The molecule is expected to have a planar aromatic ring fused to a non-planar anhydride ring. The methylene group introduces a degree of flexibility.

-

Vibrational Spectra: The IR spectrum will be dominated by strong carbonyl stretching bands, characteristic of anhydrides. Due to the coupling of the two carbonyl groups, two distinct stretching frequencies are expected.

-

Electronic Properties: The HOMO is likely to be localized on the benzene (B151609) ring, indicating its potential as an electron donor in certain reactions. The LUMO is expected to be distributed over the carbonyl groups, highlighting their electrophilic nature and susceptibility to nucleophilic attack. The MEP would show negative potential around the carbonyl oxygens and a positive potential on the carbonyl carbons.

| Property | Predicted Characteristic |

| Geometry | Fused ring system with a non-planar anhydride ring. |

| Key IR Peaks | Two strong C=O stretching bands. |

| HOMO | Localized on the aromatic ring. |

| LUMO | Distributed over the carbonyl groups. |

| MEP | Negative potential on carbonyl oxygens, positive on carbonyl carbons. |

Role in Drug Development

This compound is a valuable scaffold in drug discovery due to its ability to readily form complex and medicinally relevant structures.

-

Tetrahydroisoquinolones (THIQs): As mentioned, the Castagnoli-Cushman reaction with this compound provides access to the THIQ core, which is found in a variety of biologically active compounds, including antimalarial agents.[4]

-

Isocoumarins: Derivatives of this compound are used in the synthesis of isocoumarins, a class of compounds with reported applications in angiogenesis inhibition and cancer therapy.

-

Scaffold for Library Synthesis: The multicomponent nature of reactions involving this compound makes it an ideal starting material for generating large libraries of diverse compounds for high-throughput screening in drug discovery programs.[3]

Conclusion

This compound is a molecule of significant interest in organic and medicinal chemistry. While detailed experimental data on its synthesis and reactivity are available, dedicated computational studies on the isolated molecule are less common. The theoretical frameworks and computational methodologies applied to analogous systems provide a strong basis for predicting its properties and reactivity. Future computational work focusing specifically on this compound and its reaction mechanisms will undoubtedly contribute to the more efficient design and synthesis of novel therapeutic agents. This whitepaper serves as a foundational guide for researchers looking to explore the rich chemistry of this versatile building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimerization and comments on the reactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli-Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]

Methodological & Application

Application Notes and Protocols: Homophthalic Anhydride in the Castagnoli-Cushman Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction for the synthesis of a diverse range of lactams, which are key structural motifs in many biologically active compounds.[1][2] This formal [4+2] cycloaddition between a cyclic anhydride (B1165640) and an imine offers a highly efficient route to complex heterocyclic scaffolds.[1][2] Homophthalic anhydride is a frequently employed and highly reactive cyclic anhydride in the CCR, leading to the formation of tetrahydroisoquinolone derivatives, a privileged scaffold in medicinal chemistry.[2][3] This reaction can be performed as a three-component reaction by generating the imine in situ from an aldehyde and an amine, further enhancing its utility in the rapid generation of compound libraries for drug discovery.[1][4]

These application notes provide a detailed overview of the use of this compound in the Castagnoli-Cushman reaction, including the reaction mechanism, experimental protocols, and a summary of reported yields and diastereoselectivities.

Reaction Mechanism

The mechanism of the Castagnoli-Cushman reaction with this compound has been the subject of detailed investigation.[4][5] The reaction proceeds through a series of key steps:

-

Imine Formation (in the three-component variant): The aldehyde and amine react to form an imine.[4]

-

Initial Adduct Formation: The imine reacts with this compound. Mechanistic studies suggest that an amide-acid intermediate is formed, which exists in equilibrium with its corresponding anhydride.[4]

-

Mannich-like Cyclization: The amide-acid intermediate undergoes a Mannich-like cyclization with the aldehyde (in the 3CR) or the pre-formed imine, leading to the formation of the lactam ring.[4]

-

Decarboxylation (under certain conditions): The resulting carboxylic acid product may decarboxylate upon heating.[6]

The reaction generally exhibits high diastereoselectivity, typically favoring the formation of the trans isomer.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the three-component Castagnoli-Cushman reaction involving this compound.

Caption: Mechanism of the Castagnoli-Cushman Reaction.

Experimental Protocols

The following protocols are generalized from procedures reported in the literature.[2][7] Researchers should optimize conditions for their specific substrates.

Protocol 1: Two-Component Reaction of this compound with a Pre-formed Imine

This protocol is suitable when the imine is stable and has been isolated.

Materials:

-

This compound

-

Pre-formed imine

-

Anhydrous solvent (e.g., toluene, xylenes, or acetonitrile)

Procedure:

-

To a solution of the imine (1.0 equiv.) in the chosen anhydrous solvent (e.g., toluene, 0.2 M), add this compound (1.0-1.2 equiv.).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., diethyl ether or cold toluene).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinolone carboxylic acid.

Protocol 2: Three-Component Reaction of this compound, an Aldehyde, and an Amine

This one-pot procedure avoids the isolation of the intermediate imine.[4]

Materials:

-

This compound

-

Aldehyde

-

Amine

-

Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

-

In a reaction vessel, dissolve the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in the chosen anhydrous solvent (e.g., toluene, 0.2 M).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add this compound (1.0-1.2 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor for completion by TLC or LC-MS.

-

Work-up and purification are performed as described in Protocol 1.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the three-component Castagnoli-Cushman reaction.

Caption: General experimental workflow for the 3-component CCR.

Data Summary

The Castagnoli-Cushman reaction with this compound generally proceeds in good to excellent yields with high diastereoselectivity.[2][4][7] The following table summarizes representative data from the literature.

| Entry | Amine | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (trans:cis) | Reference |

| 1 | Aniline | Benzaldehyde | Toluene | 110 | 24 | 85 | >95:5 | [4] |

| 2 | Benzylamine | Benzaldehyde | Toluene | 110 | 24 | 78 | >95:5 | [4] |

| 3 | p-Toluidine | Thiophene-2-carboxaldehyde | Not specified | Not specified | Not specified | 67 | Not specified | [2] |